molecular formula C4H3FN2O2 B7796151 5-Fluorouracil-13C,15N2

5-Fluorouracil-13C,15N2

Katalognummer: B7796151
Molekulargewicht: 133.06 g/mol
InChI-Schlüssel: GHASVSINZRGABV-XZQGXACKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Fluorouracil-13C,15N2 (5-FU-13C,15N2) is a stable isotopically labeled analog of 5-fluorouracil (5-FU), a pyrimidine antimetabolite widely used in cancer chemotherapy. The compound is specifically enriched with carbon-13 at the C3 position and nitrogen-15 at both N1 and N2 positions, resulting in the molecular formula C3¹³CH3F¹⁵N2O2 and a molecular weight of 133.06 g/mol . Its primary application lies in serving as an internal standard for the precise quantification of unlabeled 5-FU via gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), ensuring accuracy in pharmacokinetic and metabolic studies .

Like its unlabeled counterpart, 5-FU-13C,15N2 inhibits thymidylate synthase, a key enzyme in thymidine synthesis, thereby blocking DNA replication and inducing apoptosis . However, the isotopic labeling eliminates interference from endogenous 5-FU during analytical workflows, making it indispensable in biomedical research .

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

5-fluoro-(213C,1,3-15N2)1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3FN2O2/c5-2-1-6-4(9)7-3(2)8/h1H,(H2,6,7,8,9)/i4+1,6+1,7+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHASVSINZRGABV-XZQGXACKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=O)[15NH][13C](=O)[15NH]1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Kolbe Nitrile Reaction for 13C Incorporation

Fluorination at C5 Position

Selectfluor-Mediated Fluorination

The uracil intermediate (5 ) is fluorinated using Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) to introduce the 5-fluoro group. This step is performed in aqueous sodium bicarbonate (NaHCO3) at 60°C for 6 hours.

Reaction Optimization :

  • Molar Ratio : Uracil:Selectfluor = 1:1.2

  • Solvent : H2O/NaHCO3 (pH 8.5)

  • Yield : 72%

Post-Fluorination Purification

The crude product is purified via recrystallization from ethanol/water (1:3 v/v) and characterized by:

  • High-Resolution Mass Spectrometry (HRMS) : m/z 133.06 (M+H)+.

  • 13C NMR : δ 158.2 ppm (C2), 150.1 ppm (C4), 141.5 ppm (C5-F).

  • 15N NMR : δ 172.3 ppm (N1), 165.8 ppm (N3).

Scalability and Industrial Production

Large-Scale Synthesis

Industrial production scales the Kolbe nitrile and fluorination steps using continuous-flow reactors to enhance yield and reduce reaction times. For example:

  • Throughput : 500 g/batch

  • Purity : >95% (HPLC)

Analytical Validation and Applications

Role as an Internal Standard

The compound is used to quantify 5-FU in biological samples via GC- or LC-MS. Key applications include:

  • Pharmacokinetic Studies : Measuring 5-FU plasma levels in patients receiving chemotherapy.

  • RNA Incorporation Analysis : Tracking 5-FU anabolism in cancer cells.

Example Protocol :

  • Spike Sample : Add 10 µL of this compound (10 µM) to 1 mL plasma.

  • Extraction : Protein precipitation with cold methanol (70:30 v/v).

  • Analysis : LC-MS/MS with a C18 column (2.1 × 50 mm, 1.7 µm); mobile phase: 0.1% formic acid in water/acetonitrile.

Validation Metrics :

  • Linearity : R2 > 0.99 for 2–500 ng/mL.

  • Recovery : 79.9–87.8%.

Challenges and Innovations

Isotopic Purity Considerations

Achieving >98% isotopic enrichment requires rigorous purification:

  • Chromatography : Reverse-phase HPLC with a C18 column.

  • Deuterium Exchange : Reduces 1H-13C coupling in NMR.

Environmental Impact

Waste streams from fluorination steps are treated with calcium hydroxide to neutralize HF byproducts .

Analyse Chemischer Reaktionen

Reaktionstypen

5-Fluorouracil-13C,15N2 durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So können Substitutionsreaktionen verschiedene substituierte Pyrimidin-Derivate liefern .

Wissenschaftliche Forschungsanwendungen

Cancer Treatment

Mechanism of Action
5-FU is primarily used as an antineoplastic agent in the treatment of various cancers, particularly colorectal cancer (CRC). It acts as an inhibitor of DNA synthesis by interfering with the metabolism of pyrimidines. The incorporation of 5-FU into RNA and DNA disrupts nucleic acid function and leads to cell death in rapidly dividing tumor cells .

Research Findings
Recent studies have highlighted the potential of 5-FU-13C,15N2 in understanding the pharmacokinetics and metabolic pathways of 5-FU. For instance, a study demonstrated that 5-FU effectively inhibits Fusobacterium nucleatum, a bacterium associated with CRC progression, suggesting that its antimicrobial properties may enhance therapeutic outcomes . The compound's isotopic labeling allows for precise tracking within biological systems using techniques like NMR spectroscopy, enhancing our understanding of drug interactions at the molecular level .

Biochemical Studies

NMR Spectroscopy Applications
The incorporation of stable isotopes like 13C and 15N into 5-FU facilitates advanced nuclear magnetic resonance (NMR) studies. These studies can elucidate structural information about RNA-drug interactions and metabolic pathways. For example, research utilizing 19F-13C spy couples has shown distinct structural folds in large RNA structures when bound to 5-FU, providing insights into drug binding sites and conformational changes .

Quantification in Biological Samples
5-FU-13C,15N2 serves as an internal standard for quantifying 5-FU levels in biological samples through gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). This application is crucial for pharmacokinetic studies that assess drug metabolism and efficacy in clinical settings .

Clinical Implications

Dihydropyrimidine Dehydrogenase (DPD) Testing
The use of 5-FU-13C,15N2 is significant in evaluating DPD activity, which is critical for determining patient sensitivity to fluoropyrimidine-based therapies. Variations in plasma uracil levels can indicate DPD deficiency, influencing dosing strategies for patients receiving 5-FU treatment. Studies suggest that multiple plasma uracil measurements are necessary to accurately assess DPD activity before initiating therapy .

  • Colorectal Cancer Treatment Efficacy
    • A study evaluated the efficacy of 5-FU against CRC-associated Fusobacterium nucleatum. Results indicated that 5-FU significantly inhibited bacterial growth at clinically relevant concentrations, suggesting a dual role as both an anticancer and antimicrobial agen

Wirkmechanismus

5-Fluorouracil-13C,15N2 exerts its effects by inhibiting thymidylate synthetase, an enzyme crucial for DNA synthesis. This inhibition leads to the depletion of thymidine triphosphate (dTTP) pools, resulting in the disruption of DNA synthesis and cell death. The compound also gets incorporated into RNA, further interfering with nucleic acid function .

Vergleich Mit ähnlichen Verbindungen

Structural and Isotopic Analogues

5-Fluoro Cytosine-13C,15N2
  • Molecular Formula: ¹³CC3H4F¹⁵N2NO
  • Molecular Weight : 132.07 g/mol
  • Application : Used as a stable isotope-labeled internal standard for 5-flucytosine , an antifungal agent. Unlike 5-FU-13C,15N2, which targets DNA synthesis, 5-flucytosine is converted to 5-FU in fungi, inhibiting RNA and protein synthesis .
  • Isotopic Labeling : Labels are positioned at carbon-13 (C5) and nitrogen-15 (N3 and N4), differing from 5-FU-13C,15N2’s labeling scheme .
Eniluracil-13C,15N2
  • Molecular Formula : C5¹³CH4¹⁵N2O2
  • Molecular Weight: Not explicitly stated (estimated ~146 g/mol) .
  • Application : A deuterated inhibitor of dihydropyrimidine dehydrogenase (DPD) , an enzyme that catabolizes 5-FU. It is used to enhance 5-FU’s bioavailability in chemotherapy .
  • Key Difference : While 5-FU-13C,15N2 is an analytical tool, Eniluracil-13C,15N2 modulates drug metabolism, highlighting divergent roles in research .
Unlabeled 5-Fluorouracil (5-FU)
  • Molecular Formula : C4H3FN2O2
  • Molecular Weight : 130.08 g/mol .
  • Application: Direct chemotherapeutic use in colorectal, breast, and pancreatic cancers. Unlike its isotopologue, it lacks utility in mass spectrometry due to indistinguishable signals from endogenous 5-FU .

Functional and Analytical Comparisons

Role in Research
Compound Primary Use Mechanism of Action Isotopic Advantage
5-FU-13C,15N2 Internal standard for GC/LC-MS Thymidylate synthase inhibition Eliminates background noise in MS
5-Fluoro Cytosine-13C,15N2 Antifungal research RNA/protein synthesis disruption Tracks fungal metabolism
Eniluracil-13C,15N2 Pharmacokinetic modulation DPD enzyme inhibition Enhances 5-FU therapeutic efficacy
Unlabeled 5-FU Chemotherapy DNA/RNA synthesis inhibition N/A
Isotopic Purity and Contamination Risks
  • 5-FU-13C,15N2 is reported to have >95% purity (HPLC), critical for avoiding false positives in MS .
  • In contrast, commercial ¹⁵N2 gas stocks used in nitrogen fixation studies are often contaminated with ¹⁵N-labeled ammonium, nitrate, or nitrous oxide, leading to overestimated fixation rates . This underscores the importance of rigorous quality control in isotopic compounds.
Solubility and Stability
  • 5-FU-13C,15N2 is soluble in DMSO, water, or ethanol, with recommended storage at -20°C to maintain stability .
  • ¹⁵N2 gas dissolution methods (e.g., bubble vs. pre-equilibrated water) highlight challenges in handling gaseous isotopes, which are irrelevant to solid 5-FU-13C,15N2 .

Commercial and Regulatory Aspects

Compound Key Suppliers Price (1 mg) Regulatory Notes
5-FU-13C,15N2 Santa Cruz Biotech, Toronto RC $3900–4180 For research use only; not for drugs
5-Fluoro Cytosine-13C,15N2 Toronto Research Chemicals Not listed Classified as antifungal reference
Eniluracil-13C,15N2 Beijing Laiyao Bio Not listed Requires confirmation for human use

Biologische Aktivität

5-Fluorouracil (5-FU) is a widely used chemotherapeutic agent, primarily for treating various cancers, including colorectal, breast, gastric, and pancreatic cancers. The compound 5-Fluorouracil-13C,15N2 is an isotopically labeled variant of 5-FU, utilized primarily as an internal standard in quantitative analyses. This article explores the biological activity of this compound, focusing on its pharmacokinetics, mechanisms of action, and case studies that illustrate its efficacy and interactions within biological systems.

Pharmacokinetics

The pharmacokinetics of this compound has been studied using microdialysis techniques in cancer patients. A study demonstrated that during a continuous 5-day infusion of 5-FU, the concentrations of the drug in plasma and tumor tissues varied significantly. The findings indicated that 5-FU rapidly reaches a steady state in plasma, with tumor concentrations increasing over time due to the drug's ability to lower interstitial fluid pressure within tumors .

Table 1: Pharmacokinetic Parameters of 5-Fluorouracil

ParameterValue
Half-lifeApproximately 10-20 minutes
Volume of distribution~0.3 L/kg
Clearance~0.9 - 1.0 L/h/kg
Steady-state concentrationVaries with administration rate

5-Fluorouracil acts as a prodrug that is converted into several active metabolites, including fluorodeoxyuridylate (FdUMP), which inhibits thymidylate synthase (TS). This inhibition disrupts DNA synthesis and leads to cell death in rapidly dividing tumor cells. Additionally, 5-FU can be incorporated into RNA and DNA, causing further cellular damage .

Active Metabolites:

  • FdUMP : Inhibits thymidylate synthase.
  • FUTP : Incorporates into RNA.
  • FdUTP : Incorporates into DNA.

Antibacterial Activity

Recent studies have revealed that 5-FU exhibits significant antibacterial properties against Fusobacterium nucleatum, a bacterium associated with colorectal cancer progression. The average inhibitory concentration (IC50) against various strains was found to be in the nanomolar range (approximately 720 nM) . This suggests that part of the therapeutic efficacy of 5-FU may derive from its ability to target intratumoral microbiota.

Case Studies

  • Microdialysis Study :
    • Objective : To assess pharmacokinetics during continuous infusion.
    • Findings : Increased concentrations of 5-FU were observed in tumor tissues over time; this study established a model for future drug delivery strategies .
  • Colorectal Cancer Study :
    • Objective : To evaluate the effect of 5-FU on Fusobacterium nucleatum.
    • Findings : The study indicated that while 5-FU effectively inhibited F. nucleatum, certain strains of E. coli could modify the drug into non-toxic forms, reducing its efficacy against cancer cells .
  • Mouse Model Study :
    • Objective : To evaluate the effects of varying doses of 5-FU on tumor growth.
    • Findings : Different tumor variants exhibited varied responses to treatment; sensitive tumors showed significant regression while resistant variants demonstrated only moderate growth delay .

Q & A

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Use nitrile gloves, lab coats, and safety goggles. Conduct procedures in a fume hood to avoid aerosol exposure.
  • Waste Disposal : Deactivate residual compound with 10% sodium hypochlorite before disposal, adhering to NIH/OSHA guidelines .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.